A Comprehensive Technical Guide to the Structure Elucidation of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
A Comprehensive Technical Guide to the Structure Elucidation of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The azaindole scaffold is a privileged structure in drug discovery, known for its ability to mimic purines and interact with key biological targets such as kinases.[1][2] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide moves beyond a simple recitation of analytical techniques, offering a logically structured, multi-faceted approach that integrates Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. Each section is designed to explain the causality behind experimental choices, ensuring that the described protocols are self-validating. By grounding the discussion in authoritative principles and providing detailed, step-by-step methodologies, this document serves as a practical and educational resource for scientists engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Significance of the Azaindole Core
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a bicyclic heteroaromatic system that fuses a pyrrole ring with a pyridine ring.[3] This scaffold is of considerable interest in medicinal chemistry as it is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets.[2] Specifically, the 7-azaindole isomer has been successfully incorporated into numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1][4]
The subject of this guide, 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, introduces specific modifications to the core structure—a chlorine atom at the 5-position and a methyl group at the 7-position—that are expected to modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom can influence the electronics of the aromatic system and provide a handle for further synthetic modification.[5] The methyl group at the 7-position alters the steric and electronic profile of the pyridine ring.
Accurate and unambiguous structure elucidation is the bedrock of chemical research and drug development. It validates the synthetic route, confirms the identity of the target molecule, and provides the foundational data for all subsequent biological and toxicological studies. This guide will systematically walk through the process of confirming the constitution of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine using a synergistic combination of modern analytical techniques.
The Elucidation Workflow: A Multi-Technique Approach
The structure elucidation of a novel compound is rarely accomplished with a single analytical technique. Instead, it relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they build a self-validating case for the final structure.
Our workflow for 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is designed to be systematic and efficient, starting with confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Gateway
Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of a synthesized compound. For a halogenated molecule like 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, high-resolution mass spectrometry (HRMS) is indispensable. Furthermore, the isotopic distribution of chlorine provides a characteristic signature that acts as an immediate internal validation of the compound's identity.[6][7]
Trustworthiness: The presence of the distinctive M+ and M+2 isotope pattern for chlorine in an approximate 3:1 ratio is a powerful confirmation of the presence of a single chlorine atom in the molecule.[6][7] This provides a high degree of confidence before proceeding to more complex analyses.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₈ClN₃ | Based on the hypothesized structure. |
| Monoisotopic Mass | 181.04067 | Calculated for ¹²C₈¹H₈³⁵Cl¹⁴N₃. |
| [M+H]⁺ (³⁵Cl) | 182.04850 | The most abundant ion, protonated molecule. |
| [M+H]⁺ (³⁷Cl) | 184.04555 | The M+2 peak, due to the ³⁷Cl isotope. |
| Isotope Ratio | ~3:1 | Natural abundance of ³⁵Cl to ³⁷Cl.[7] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.[8]
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy within 5 ppm.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Analysis:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Confirm the presence of the corresponding M+2 peak at an m/z value 2 units higher.
-
Verify that the relative intensity of the M+ and M+2 peaks is approximately 3:1.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, we expect to see characteristic vibrations for the N-H bond of the pyrrole ring, C-H bonds of the aromatic and methyl groups, and C=C/C=N bonds within the heterocyclic system.
Trustworthiness: The presence of a distinct N-H stretching frequency helps to confirm the pyrrole moiety. The overall fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound against a reference spectrum, if available.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3300 | N-H Stretch | Pyrrole N-H[9] |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (CH₃) |
| ~1600-1450 | C=C & C=N Stretch | Aromatic Rings[10] |
| ~850-750 | C-H Bend | Out-of-plane aromatic C-H |
| ~700-600 | C-Cl Stretch | Aryl-Chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the key absorption bands corresponding to the expected functional groups.
-
Pay particular attention to the N-H stretch, which confirms the presence of the pyrrole ring, and the C-H stretches for the aromatic and methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[11][12]
Trustworthiness: The combination of 2D NMR experiments provides a network of correlations that must be internally consistent. For example, a ¹H-¹³C correlation observed in an HMBC experiment must be consistent with the bond connectivities deduced from ¹H-¹H COSY and ¹H-¹³C HSQC experiments. This cross-validation is the cornerstone of trustworthy structure elucidation by NMR.[13]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~8.5-9.5 | br s | 1H | Deshielded proton on nitrogen in an aromatic system. |
| H-2 | ~7.3-7.5 | s | 1H | Proton on the pyrrole ring, adjacent to nitrogen. |
| H-4 | ~7.8-8.0 | s | 1H | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| H-6 | ~7.0-7.2 | s | 1H | Aromatic proton on the pyridine ring, influenced by the chlorine at C-5. |
| CH₃ | ~2.5-2.7 | s | 3H | Methyl group attached to the pyridine ring at C-7. |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | ~122-125 | Pyrrole ring carbon. |
| C-3 | ~100-103 | Pyrrole ring carbon, shielded. |
| C-3a | ~127-130 | Bridgehead carbon. |
| C-4 | ~140-143 | Pyridine ring carbon, adjacent to nitrogen. |
| C-5 | ~124-127 | Pyridine ring carbon, attached to chlorine. |
| C-6 | ~115-118 | Pyridine ring carbon. |
| C-7a | ~148-151 | Bridgehead carbon, adjacent to nitrogen. |
| CH₃ | ~15-18 | Methyl carbon. |
2D NMR Spectroscopy: Establishing Connectivity
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, we do not expect to see many COSY correlations due to the substitution pattern, but it would confirm the absence of vicinal protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for piecing together the molecular skeleton by connecting the individual spin systems.
Caption: Key expected HMBC correlations for structure confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) coupling constants (~145 Hz).
-
HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range coupling constants (²⁻³J(CH) ~8 Hz).
-
-
Data Analysis:
-
Assign the proton signals based on chemical shift, integration, and multiplicity.
-
Use the HSQC spectrum to assign the signals of protonated carbons.
-
Systematically analyze the HMBC spectrum to establish long-range correlations. For example, the methyl protons (CH₃) should show a strong correlation to the C-7a carbon (2-bond) and a weaker correlation to the C-6 carbon (3-bond).
-
Use the N-H proton's HMBC correlations to C-2, C-3a, and C-7a to confirm the pyrrole ring fusion.
-
Assemble all correlations to build the final, unambiguous structure.
-
Conclusion: Synthesizing the Evidence
The structure elucidation of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the presence of chlorine. Infrared spectroscopy verifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity.
Each piece of data corroborates the others, creating a self-validating and trustworthy structural assignment. This rigorous approach ensures the scientific integrity of the research and provides a solid foundation for the use of this molecule in further studies, particularly in the demanding field of drug development.
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